

Application Notes and Protocols for Collaborating on Multi-PI Grants

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for principal investigators (PIs) collaborating on multi-PI grants, with a particular focus on applications within the drug development sector. Included are key data points for consideration, detailed protocols for establishing and managing collaborations, and visualizations of essential workflows and pathways to guide your collaborative research.

Data Presentation

Effective collaboration on multi-PI grants requires a clear understanding of the funding landscape and strategic planning. The following tables summarize key quantitative data to inform your approach.

Table 1: Comparison of Grant Success Rates for Single-PI vs. Multi-PI Applications

Grant Type	Reported Success Rate	Funding Agency/Source	Year
Single-PI Grants	~19-21%	NIH, NSF, ERC	2024
Multi-PI Grants	~14-17%	NIH, NSF, ERC	2024
ERC Synergy Grants	~9%	ERC	2024
Single-PI Proposals (NSF)	Slightly higher than multi-PI	NSF	2015
Per-PI Success Rate (NSF, 3-year window)	35%	NSF	2015
Per-PI Success Rate (NSF DEB, 3-year window)	15.4% (17.5% excluding co-PIs)	NSF DEB	2012-2014

Note: Success rates can vary significantly based on the specific funding announcement, institute, and scientific area.

Table 2: Illustrative Timeline for Preclinical Drug Development in a Multi-PI Collaboration

Phase	Duration	Key Activities
Discovery & Preclinical Stage	4 - 7 years	
Target Identification & Validation	1 - 2 years	Collaborative literature review, initial screening, in-vitro validation.
Hit Identification & Lead Discovery	1 - 2 years	High-throughput screening at one or more sites, data sharing and analysis.
Lead Optimization	1 - 3 years	Iterative chemical synthesis and biological testing across collaborating labs.
Candidate Selection	0.5 - 1 year	Joint decision-making based on compiled data from all PIs.
Preclinical Testing & IND Preparation	3 - 6 years	
In Vitro & In Vivo Studies	2 - 5 years	Pharmacokinetics, toxicology, and efficacy studies, often distributed among PIs based on expertise.
IND Application Preparation	1 year	Coordinated effort to compile all data and documentation for regulatory submission.

Experimental Protocols

Successful multi-PI collaborations are built on a foundation of clear and detailed protocols that govern interactions, data handling, and conflict resolution.

Protocol 1: Establishing a Collaborative Framework and Leadership Plan

A formal Leadership Plan is a required component of all multi-PI grant applications to the NIH and is highly recommended for all collaborative grants.[\[1\]](#)[\[2\]](#)[\[3\]](#)

1. Rationale for a Multi-PI Approach:

- Clearly articulate why a multi-PI team is essential for the scientific goals of the project.[\[1\]](#)
- Highlight the unique and complementary expertise each PI brings to the collaboration.[\[1\]](#)

2. Governance and Organizational Structure:

- Define the roles and responsibilities of each PI, avoiding joint responsibility for all aspects.[\[1\]](#)[\[4\]](#)
- Designate a "Contact PI" who will be the primary liaison with the funding agency. This role does not imply greater authority.[\[5\]](#)[\[6\]](#)
- Establish a Steering Committee with representation from each PI's team to oversee project management, research administration, and data sharing.[\[7\]](#)

3. Decision-Making Process:

- Outline the process for making decisions regarding scientific direction.
- Specify how resources will be allocated and re-allocated if necessary. Re-allocation should be a joint decision.

4. Communication Plan:

- Detail the frequency and format of regular team meetings (e.g., weekly virtual meetings, monthly in-person meetings).[\[4\]](#)
- Establish preferred channels for routine communication (e.g., email, dedicated messaging platform).

5. Conflict Resolution:

- Develop a clear, multi-step process for resolving scientific and administrative disagreements.[\[1\]](#)
- This may involve initial discussions between the involved PIs, followed by mediation with the full PI team, and finally, if needed, consultation with a pre-determined external advisor or institutional representative.

6. Data Sharing and Publication Policies:

- Establish guidelines for data sharing among the collaborating labs.
- Define the criteria for authorship on publications, ensuring it is based on relative scientific contributions.^[7]

Protocol 2: Developing a Comprehensive Communication Plan

A robust communication plan is the cornerstone of a successful multi-PI grant.^[8]

1. Identify Communication Partners and Audiences:

- Primary Audience: The collaborating PIs and their research teams.
- Secondary Audiences: The funding agency, institutional administrators, and the broader scientific community.

2. Define Communication Objectives:

- Ensure all team members are aligned on project goals and progress.
- Facilitate the timely sharing of data and resources.
- Promote a collaborative and transparent research environment.

3. Select Communication Channels and Tools:

- Regular Meetings: Schedule weekly or bi-weekly virtual meetings for progress updates and troubleshooting.
- Project Management Software: Utilize a shared platform to track tasks, deadlines, and milestones.
- Secure Data Sharing Platform: Employ a secure, cloud-based platform for sharing datasets, protocols, and other sensitive information.
- Email and Instant Messaging: Use for routine and urgent communications, respectively.

4. Establish a Communication Timeline and Action Plan:

- Create a schedule for regular team meetings and progress reports to the funding agency.
- Assign responsibility for disseminating information within and between the research teams.

5. Evaluate the Communication Plan:

- Periodically review the effectiveness of the communication plan and make adjustments as needed.

Protocol 3: Implementing a Data Management and Sharing Plan

A well-defined Data Management and Sharing (DMS) Plan is now a requirement for all NIH grant applications that generate scientific data.^[9]

1. Data Type, Collection, and Processing:

- Describe the types of scientific data that will be generated and/or acquired.
- Detail the methods for data collection and processing.
- Specify the use of any specialized tools or software required to access or manipulate the data.

2. Data Standards:

- Identify the standards that will be applied to the scientific data and associated metadata. This may include community-accepted standards or standards specified by the funding agency.

3. Data Preservation, Access, and Timelines:

- Name the repository or repositories where the scientific data will be archived.
- Specify the timeline for data sharing, which should be no later than the time of an associated publication or the end of the award period.^[10]

4. Access, Distribution, and Reuse Considerations:

- Describe any factors that may affect access, distribution, or reuse of the data, such as informed consent or privacy considerations.

5. Oversight of Data Management and Sharing:

- Designate the individual or group responsible for overseeing the implementation of the DMS Plan.

Protocol 4: Multi-Site Drug Screening Workflow

This protocol outlines a generalized workflow for a multi-site drug screening experiment.

1. Experimental Design:

- Collaboratively design the screening experiment, including the selection of cell lines, drug concentrations, and assay endpoints.
- Standardize all protocols to be used across all participating sites.

2. Plate Generation:

- If feasible, generate all assay-ready plates at a central location to ensure consistency and then distribute them to the participating sites.

3. Experimental Testing:

- Each site performs the experimental assay according to the standardized protocol.
- Implement rigorous quality control measures at each site.

4. Data Processing and Formatting:

- Each site processes its raw data and formats it according to a pre-defined template.

5. Data Aggregation and Quality Control:

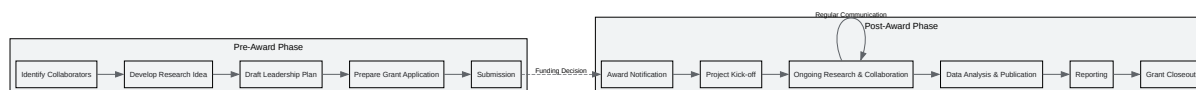
- All data is uploaded to a central, secure database.
- Perform a centralized quality control check to ensure consistency and identify any site-specific variations.

6. Data Storage and Visualization:

- Store the validated data in a shared repository.
- Utilize data visualization tools to enable collaborative analysis and interpretation of the results.

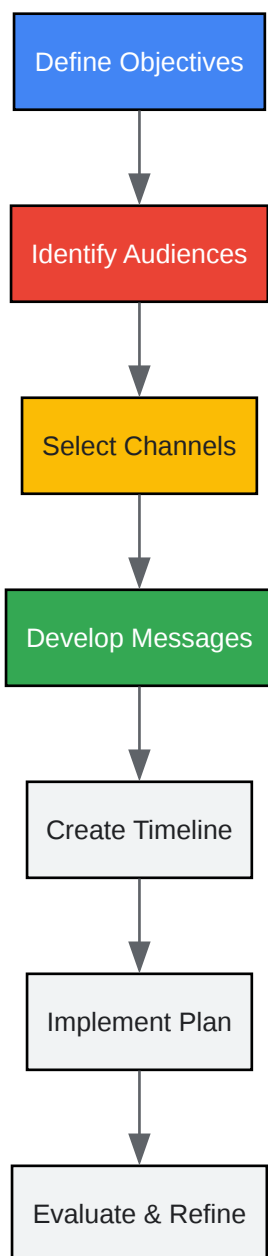
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in multi-PI collaborations.



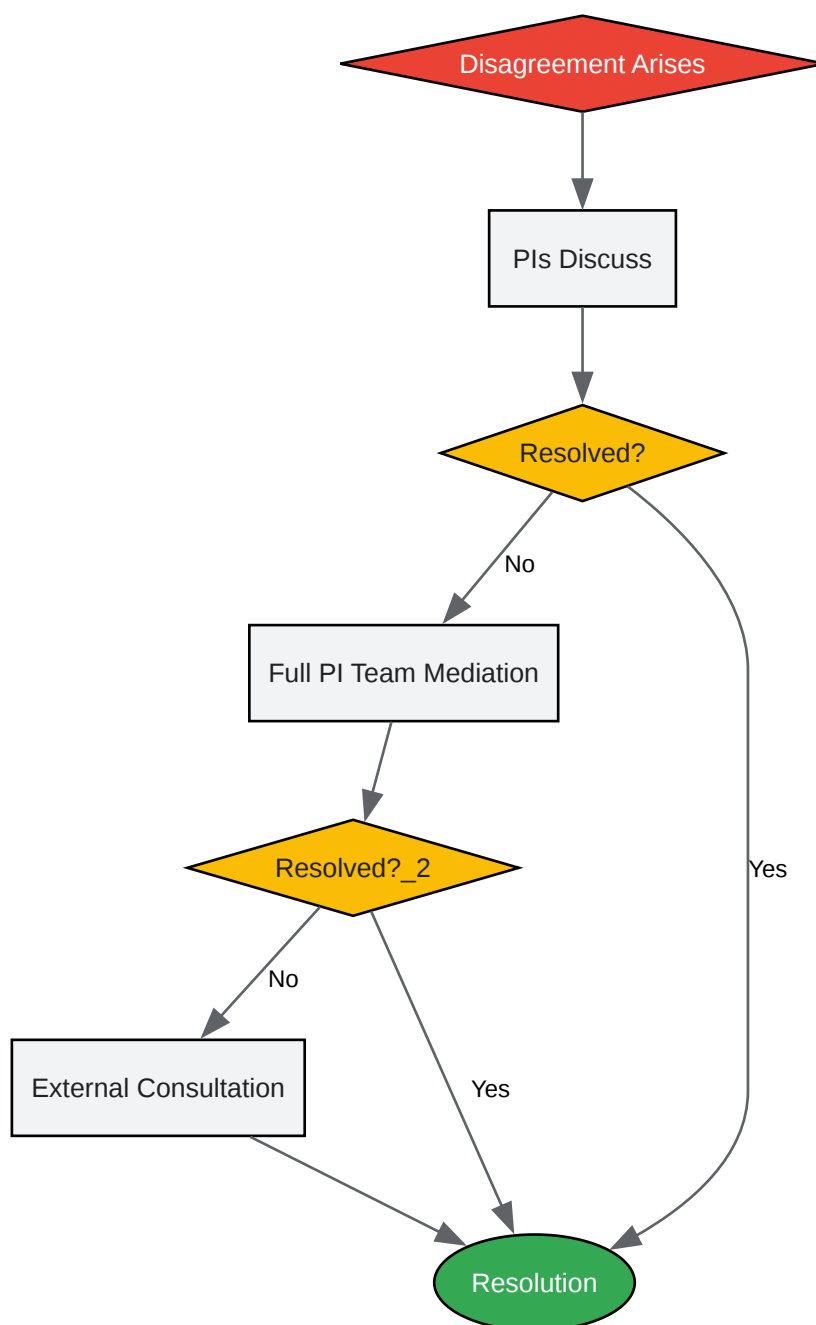
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Caption: High-level workflow for the lifecycle of a multi-PI grant.



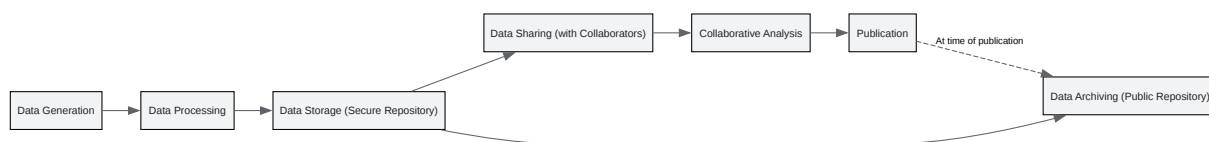
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Caption: A structured workflow for developing a communication plan.



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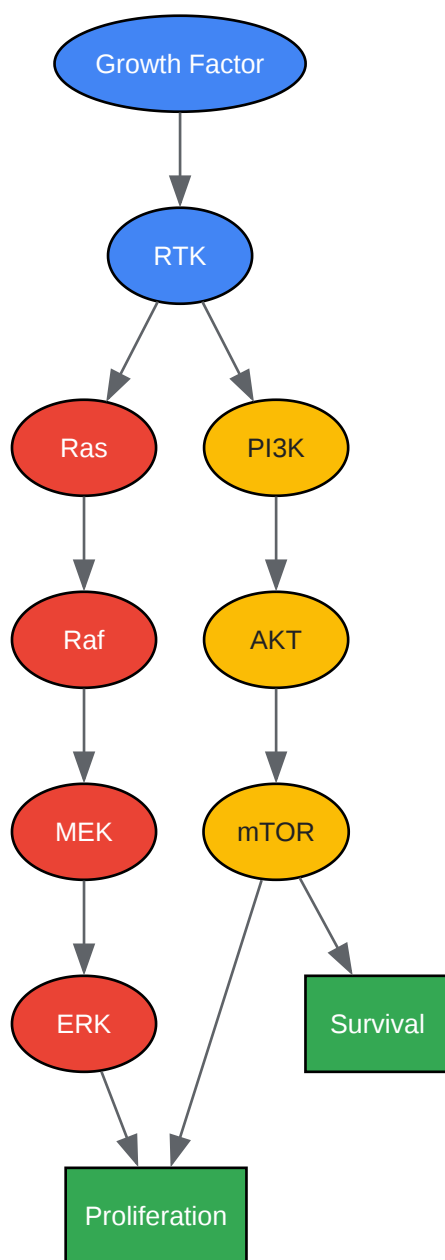
Caption: A multi-tiered process for conflict resolution in collaborative research.



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Caption: A workflow for managing and sharing data in a multi-PI project.

Caption: The sequential stages of a typical preclinical drug discovery workflow.



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Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT/mTOR signaling pathways.

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